

Application Notes and Protocols for Terbinafine in Cell Culture Assays

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Compound of Interest

Compound Name: *Turbinatine*

Cat. No.: *B10853578*

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Introduction

Terbinafine is a synthetic allylamine antifungal agent that is widely used to treat fungal infections of the skin and nails.^{[1][2]} Its primary mechanism of action is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.^{[1][3][4][5]} This inhibition leads to a deficiency of ergosterol, which is essential for fungal cell membrane integrity, and a toxic accumulation of intracellular squalene, resulting in fungal cell death.^{[1][4][5]} Terbinafine shows high selectivity for fungal squalene epoxidase over its mammalian counterpart, which is involved in cholesterol biosynthesis.^{[1][4]}

Recent studies have also explored its effects on mammalian cells, revealing potential applications beyond its antifungal activity. Research has shown that Terbinafine can induce cell cycle arrest in cancer cell lines and stimulate pro-inflammatory responses in human monocytic cells.^{[6][7]} These findings open up avenues for its investigation in cancer and immunology research.

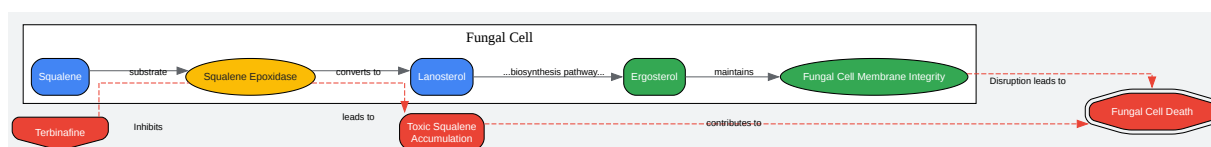
These application notes provide detailed protocols for utilizing Terbinafine in various cell culture assays to study its antifungal, anticancer, and immunomodulatory effects.

Mechanism of Action

Terbinafine's primary mode of action is the disruption of ergosterol synthesis in fungi.[3][4]

- Inhibition of Squalene Epoxidase: Terbinafine non-competitively inhibits the fungal enzyme squalene epoxidase.[4][5]
- Ergosterol Depletion: This blockage prevents the conversion of squalene to lanosterol, a precursor of ergosterol. The resulting depletion of ergosterol disrupts the structure and function of the fungal cell membrane.[1][3]
- Squalene Accumulation: The inhibition also causes a buildup of intracellular squalene, which is toxic to the fungal cell and interferes with membrane function and cell wall synthesis.[1][3][4]

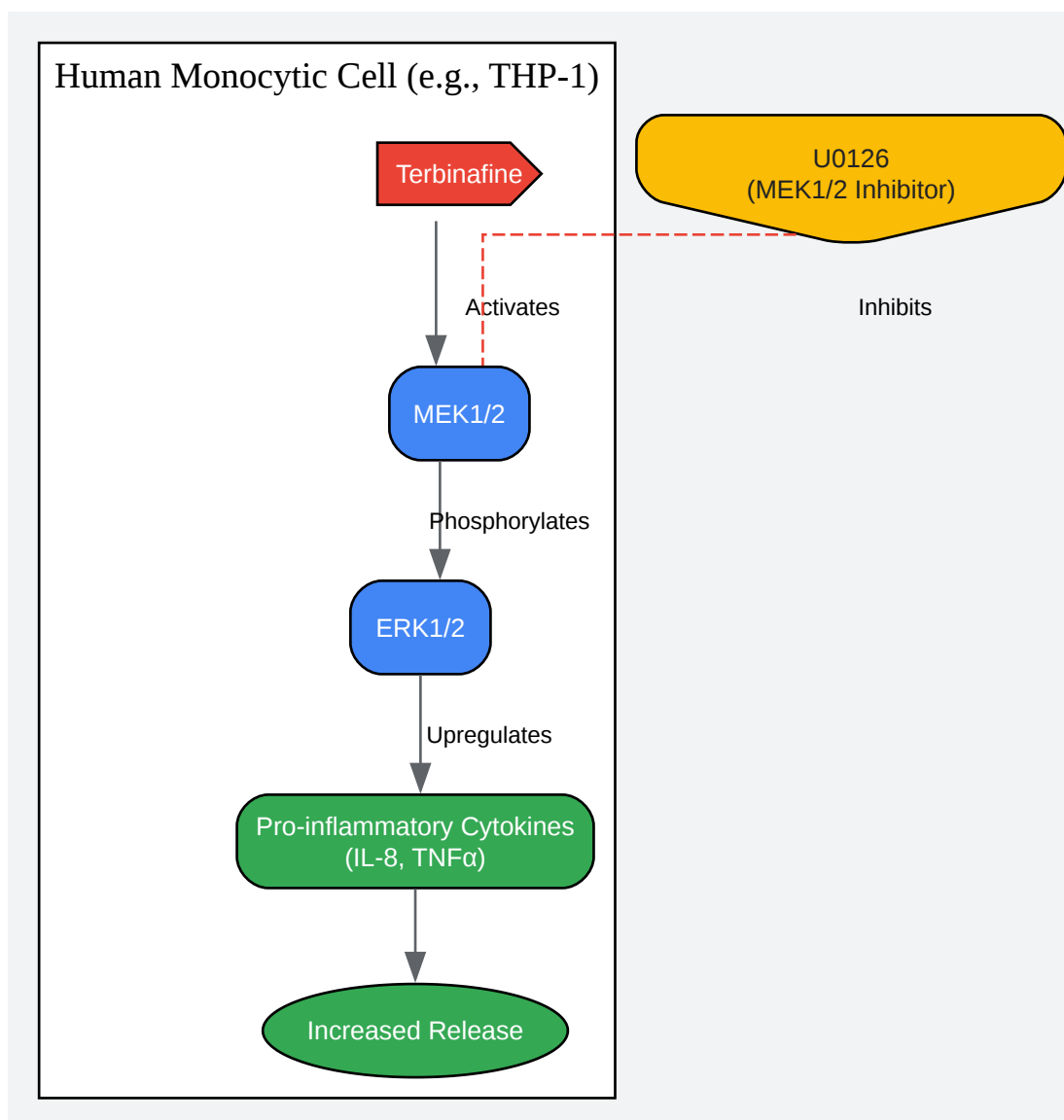
This dual action of ergosterol depletion (fungistatic effect) and squalene accumulation (fungicidal effect) makes Terbinafine a potent antifungal agent.[3][4]



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Fig 1. Antifungal mechanism of action of Terbinafine.

In human monocytic cells (THP-1), Terbinafine has been shown to stimulate pro-inflammatory responses by activating the Extracellular signal-Regulated Kinase (ERK) signaling pathway, leading to the release of cytokines like IL-8 and TNF α . [6]



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Fig 2. Terbinafine-induced pro-inflammatory signaling.

Application 1: Antifungal Susceptibility Testing

This application is used to determine the minimum inhibitory concentration (MIC) of Terbinafine against various fungal species. The broth microdilution method is a standard procedure.

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the National Committee for Clinical Laboratory Standards (NCCLS) M27-A guidelines mentioned in the literature.[8]

- Fungal Isolate Preparation:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate under suitable conditions until mature growth is observed.
 - Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
- Terbinafine Preparation:
 - Prepare a stock solution of Terbinafine in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the Terbinafine stock solution in RPMI 1640 medium to achieve a range of desired concentrations.
- Assay Procedure:
 - In a 96-well microtiter plate, add 100 μ L of each Terbinafine dilution to the respective wells.
 - Add 100 μ L of the prepared fungal suspension to each well.
 - Include a positive control (fungal suspension without Terbinafine) and a negative control (medium only).
 - Incubate the plate at 35-37°C for 24-48 hours, depending on the fungal species.
- Data Analysis:
 - Determine the MIC visually or by using a spectrophotometer to measure absorbance. The MIC is the lowest concentration of Terbinafine that causes a significant inhibition of fungal growth compared to the positive control.

Quantitative Data Summary

Fungal Species	Terbinafine MIC (µg/mL)	Reference
Candida albicans (Reference Strains)	1	[8]
Candida albicans (Clinical Isolates, MIC50)	1	[8]
Candida albicans (Clinical Isolates, MIC90)	4	[8]
Candida parapsilosis (MIC90)	0.125	[8]
Cryptococcus neoformans	0.06 - 0.25	[8]
Cryptococcus laurentii	0.06 - 0.25	[8]
Aspergillus fumigatus (Geometric Mean)	2.92 mg/L	[9]
Non-Aspergillus fumigatus species (Geometric Mean)	0.24 mg/L	[9]
Penicillium spp. (Geometric Mean)	<1 mg/L	[9]
Fusarium spp. (Geometric Mean)	>4 mg/L	[9]

MIC50/MIC90: The concentration at which 50% or 90% of isolates are inhibited, respectively.

Application 2: Anticancer Activity Assessment

Terbinafine has been shown to inhibit the proliferation of human cancer cells by inducing cell cycle arrest at the G0/G1 phase.[7] This effect is linked to the p53 signaling pathway.

Experimental Protocol: Cell Proliferation (MTT) Assay

- Cell Seeding:
 - Seed cancer cells (e.g., COLO 205) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

- Incubate for 24 hours to allow for cell attachment.
- Terbinafine Treatment:
 - Prepare various concentrations of Terbinafine in the complete growth medium.
 - Remove the old medium from the wells and add 100 μ L of the Terbinafine-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
 - Incubate for the desired exposure period (e.g., 24, 48, 72 hours).
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.[\[10\]](#)
 - Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
- Solubilization and Measurement:
 - Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[10\]](#)
 - Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of Terbinafine that inhibits cell growth by 50%).

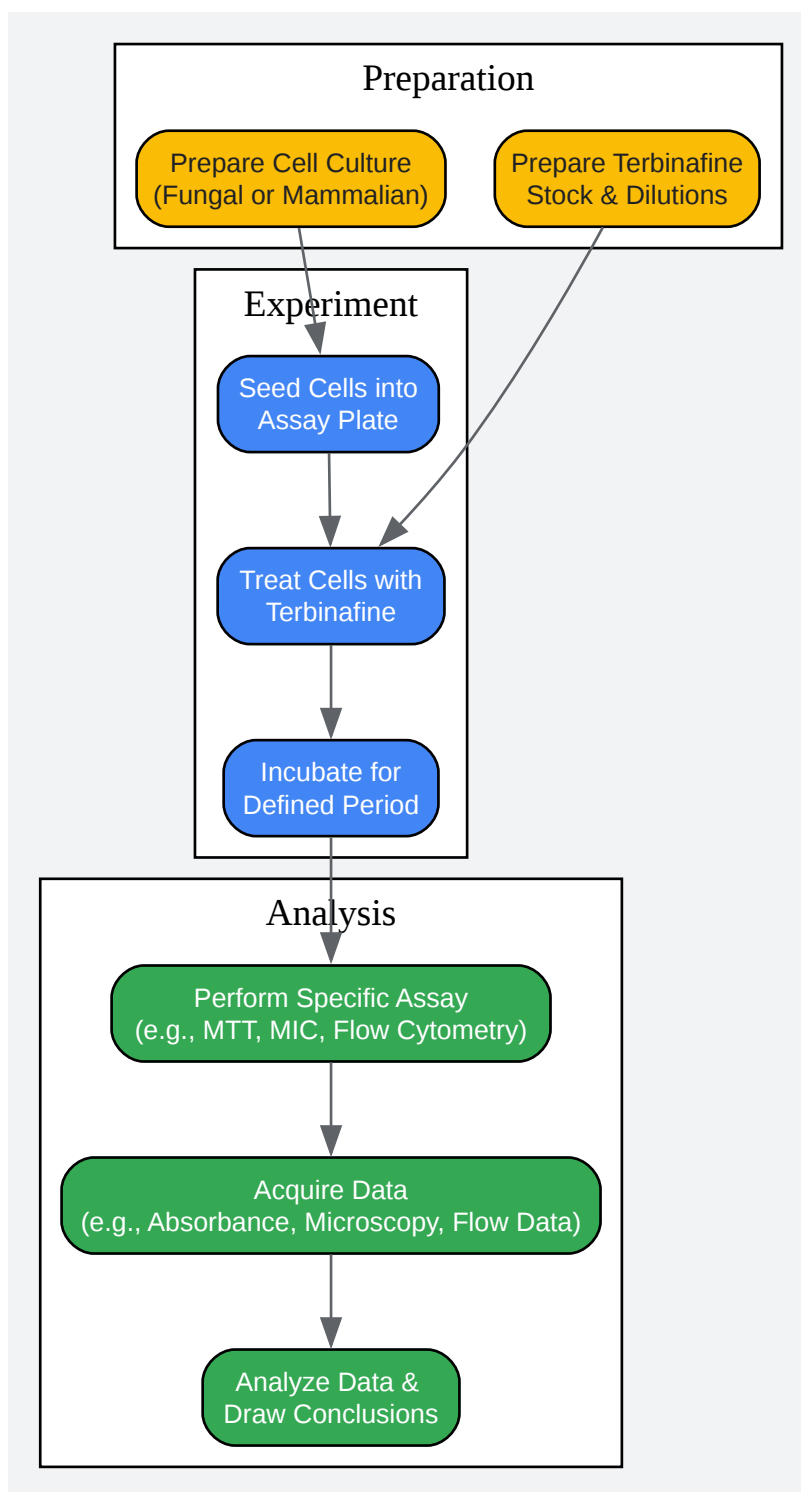
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

- Cell Treatment:
 - Seed cells in 6-well plates and treat with Terbinafine at the desired concentration (e.g., IC₅₀ value) for 24-48 hours.

- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and wash with ice-cold PBS.
 - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
 - Incubate at -20°C for at least 2 hours.
- Staining and Analysis:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
 - Analyze the cell cycle distribution using a flow cytometer. The analysis will reveal the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase would confirm the findings of the study.^[7]

General Experimental Workflow

The following diagram illustrates a general workflow for testing the effects of Terbinafine in cell culture.



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Fig 3. General workflow for in vitro Terbinafine assays.

Materials and Reagents

- Terbinafine Hydrochloride (powder)
- Dimethyl sulfoxide (DMSO) for stock solution
- Appropriate cell culture medium (e.g., RPMI 1640 for fungi, DMEM or McCoy's 5A for cancer cells)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (for mammalian cell culture)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for mammalian cell culture)
- 96-well and 6-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Propidium Iodide (PI) and RNase A for cell cycle analysis

Safety Precautions

- Handle Terbinafine and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Perform all cell culture work in a sterile biosafety cabinet to prevent contamination.
- Dispose of all biological waste and chemical waste according to institutional guidelines.

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